REACTION_SMILES
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[Br:8][c:9]1[cH:10][c:11]([N+:16](=[O:17])[O-:18])[c:12]([F:15])[cH:13][cH:14]1.[C:1]([CH3:2])([CH3:3])([CH3:4])[NH2:5].[CH3:19][S:20]([CH3:21])=[O:22].[H-:6].[Na+:7]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][c:12]1[c:11]([N+:16](=[O:17])[O-:18])[cH:10][c:9]([Br:8])[cH:14][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Br)ccc1F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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CC(C)(C)Nc1ccc(Br)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |